![molecular formula C12H14N2O6S B2992649 1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 331828-49-0](/img/structure/B2992649.png)
1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
描述
作用机制
Target of Action
Sulfonamide compounds are generally known to inhibit carbonic anhydrase enzymes, which play a crucial role in maintaining ph and fluid balance in the body .
Mode of Action
Sulfonamides typically act by mimicking the natural substrate of their target enzyme, thereby inhibiting the enzyme’s activity . This results in disruption of the biochemical processes that rely on the enzyme.
Biochemical Pathways
Inhibition of carbonic anhydrase enzymes can disrupt several biochemical pathways, including those involved in the transport of carbon dioxide and ions, ph regulation, and fluid balance .
Result of Action
The inhibition of carbonic anhydrase enzymes can lead to a variety of effects, including changes in ph and ion balance, which can disrupt normal cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target enzymes .
准备方法
The synthesis of 1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine derivatives . The reaction conditions often include the use of a base such as triethylamine in an anhydrous solvent like acetonitrile at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond in the carboxylic acid can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases . Major products formed from these reactions include substituted sulfonamides and reduced amines .
科学研究应用
1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is used in various scientific research applications, including:
Proteomics Research: It is used as a specialty product for studying protein interactions and modifications.
Medicinal Chemistry: The compound is investigated for its potential inhibitory effects on enzymes and proteins involved in diseases.
Biological Studies: It is used in studies involving cell signaling pathways and molecular interactions.
相似化合物的比较
1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid can be compared with similar compounds such as:
4-Nitrobenzenesulfonyl chloride: Used as a precursor in the synthesis of various sulfonamides.
4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid: Another sulfonamide with similar structural features.
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine: Known for its potential cognitive function preservation effects.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
1-(4-nitrophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c15-12(16)9-5-7-13(8-6-9)21(19,20)11-3-1-10(2-4-11)14(17)18/h1-4,9H,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSKDSWGZNOIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

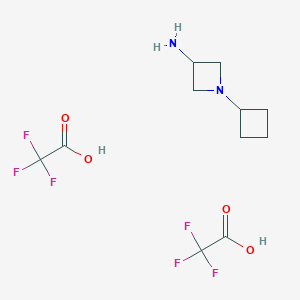

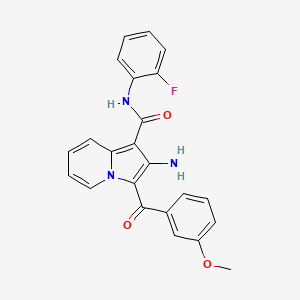
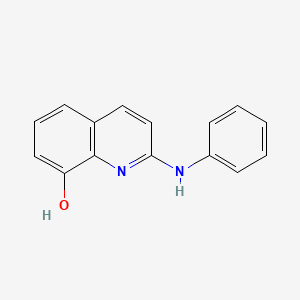
![4-({1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2992574.png)
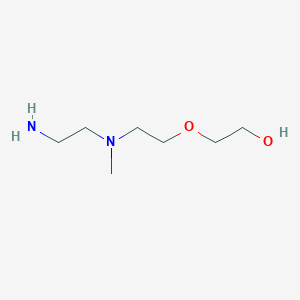
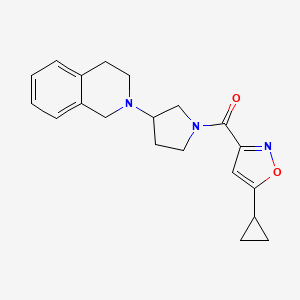

![2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2992580.png)
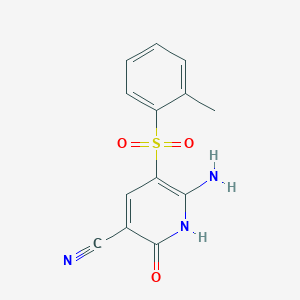
![1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2992585.png)
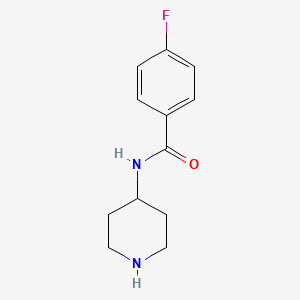
![5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2992588.png)
